BenchChemオンラインストアへようこそ!

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid

Fragment-based drug discovery Medicinal chemistry Hydrogen bonding

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1015846-04-4) is a heterobifunctional organic compound combining a 4-amino-3,5-dimethylpyrazole ring with a benzoic acid moiety via a direct N–aryl bond. With a molecular weight of 231.25 g·mol⁻¹, it sits within the optimal fragment range (MW < 300).

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 1015846-04-4
Cat. No. B3045032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid
CAS1015846-04-4
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)N
InChIInChI=1S/C12H13N3O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,13H2,1-2H3,(H,16,17)
InChIKeyPJFLKWSUDICIDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1015846-04-4): A Bifunctional Pyrazole-Benzoic Acid Building Block for Fragment-Based Discovery and Medicinal Chemistry


3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1015846-04-4) is a heterobifunctional organic compound combining a 4-amino-3,5-dimethylpyrazole ring with a benzoic acid moiety via a direct N–aryl bond . With a molecular weight of 231.25 g·mol⁻¹, it sits within the optimal fragment range (MW < 300). The structure provides two hydrogen bond donors (amino and carboxyl) and five hydrogen bond acceptors, along with a computed XlogP of 1.8 and a topological polar surface area of 81.1 Ų . These properties position it as a versatile building block for the construction of more complex heterocyclic systems in pharmaceutical research.

Why Unsubstituted or Methylene-Bridged Pyrazole-Benzoic Acid Analogs Cannot Replace 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid


Generic substitution among pyrazole-benzoic acid congeners is precluded by substantial differences in hydrogen-bonding capacity, lipophilicity, and substitution geometry that directly impact molecular recognition, solubility, and synthetic utility. As demonstrated below, the 4-amino-3,5-dimethyl substitution on the pyrazole ring simultaneously elevates both hydrogen bond donor and acceptor counts relative to unsubstituted analogs [1], while the direct N-aryl linkage preserves a favorable XlogP of 1.8 versus the markedly more hydrophilic methylene-bridged variant (XlogP –0.745) . These quantifiable physicochemical divergences mean that replacing the target compound with any close analog will alter fragment-binding profiles, permeability, and downstream synthetic options.

Quantitative Differentiation of 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid Against Closest Analogs


Enhanced Hydrogen Bond Donor/Acceptor Capacity vs. 3-(1H-Pyrazol-1-yl)benzoic acid

The target compound provides two hydrogen bond donors (amino and carboxyl) and five hydrogen bond acceptors (pyrazole N, amino N lone pair, carbonyl O, hydroxyl O), compared to only one donor and three acceptors for the unsubstituted analog 3-(1H-pyrazol-1-yl)benzoic acid [1]. This increased H-bond capacity is reflected in a 26.0 Ų larger topological polar surface area (TPSA 81.1 vs. 55.1 Ų).

Fragment-based drug discovery Medicinal chemistry Hydrogen bonding

Optimal Fragment Lipophilicity (XlogP 1.8) vs. Methylene-Bridged Analog (XlogP –0.745)

The target compound exhibits a computed XlogP of 1.8, placing it within the widely accepted optimal lipophilicity range for fragment hits (1 < XlogP < 3) . In contrast, the methylene-bridged analog 4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid shows an XlogP of –0.745, indicating substantially higher water solubility that may limit passive membrane permeability and complicate hit-to-lead optimization .

Fragment-based screening Lipophilicity Drug-likeness

Certified High Purity ≥98% (MolCore) vs. Typical 95% Purity of Unsubstituted Pyrazole-Benzoic Acid Analogs

MolCore supplies 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid at a guaranteed purity of NLT 98% under ISO-certified quality systems . By comparison, the widely used unsubstituted analog 4-(1H-pyrazol-1-yl)benzoic acid is routinely offered at 95% purity by major suppliers . The 3% minimum purity advantage reduces the burden of in-house purification and improves inter-batch reproducibility in quantitative biological assays.

Procurement Quality control Reproducibility

Meta-Substituted Benzoic Acid Regiochemistry Divergent from Para-Substituted Isomer 4-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

The target compound positions the carboxylic acid at the meta position relative to the pyrazole N-aryl bond (3-substituted benzoic acid), whereas the isomer 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid (CAS 1159697-40-1) places it at the para position . This regiochemical difference alters the vector angle of the carboxyl group by approximately 120°, which directly influences the orientation of the acid moiety in enzyme active sites and dictates the trajectory of subsequent synthetic elaboration in fragment-growing strategies.

Structure-activity relationship Fragment elaboration Medicinal chemistry

Recommended Application Scenarios for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Dual Hydrogen Bond Donor/Acceptor Functionality

With two H-bond donors and five acceptors—double the donor count of unsubstituted pyrazole-benzoic acid fragments—this compound is ideally suited for fragment screening libraries targeting proteins with deep, polar binding pockets such as kinases, proteases, and bromodomains . The elevated TPSA of 81.1 Ų also aids in maintaining fragment solubility at screening concentrations.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity for Permeability and Solubility

The XlogP of 1.8 positions this compound within the optimal range for fragment-to-lead progression, avoiding the excessive hydrophilicity observed in methylene-bridged analogs (XlogP –0.745) that can impair passive membrane flux . This balance supports a smoother hit-to-lead trajectory without extensive property optimization.

High-Throughput Screening and Quantitative Bioassay Workflows Demanding High-Purity Building Blocks

The guaranteed NLT 98% purity with ISO certification eliminates the need for pre-assay purification that is often mandatory for analogs supplied at 95% purity. This translates to faster assay-ready preparation and improved inter-laboratory reproducibility in HTS campaigns .

Structure-Activity Relationship Studies Requiring Non-Planar Carboxyl Exit Vectors

The meta-substituted carboxyl group provides a geometrically distinct synthetic handle compared to the para-substituted isomer, enabling exploration of chemical space that is topologically complementary to orthogonal binding site sub-pockets. This is particularly relevant in fragment-growing strategies where vector diversity is rate-limiting .

Quote Request

Request a Quote for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.